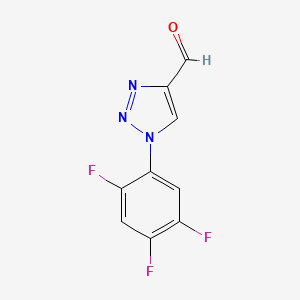
1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
“1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It likely contains a trifluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three fluorine atoms attached, and a triazole group, which is a ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The trifluorophenyl group would contribute a six-membered carbon ring with three fluorine atoms attached, and the triazole group would contribute a five-membered ring with two carbon and three nitrogen atoms .
科学的研究の応用
Antimicrobial and Antioxidant Activities
- A series of 1,2,3-triazolyl pyrazole derivatives, synthesized via a Vilsmeier–Haack reaction approach, demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were identified as good inhibitors of the E. coli MurB enzyme, suggesting their potential as antimicrobial agents (Bhat et al., 2016).
Probe for Biological Systems
- A new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics showed high selectivity and sensitivity toward homocysteine in the presence of other amino acids. This probe, designed and synthesized for detecting homocysteine in living cells, highlights the utility of triazole derivatives in biological research (Chu et al., 2019).
α-Glycosidase Inhibition
- Crystal structure analysis of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds revealed their significant α-glycosidase inhibition activity. These findings underscore the potential of triazole derivatives as therapeutic agents, especially for diseases where α-glycosidase activity is a concern (Gonzaga et al., 2016).
Antituberculosis Activity
- Synthesis and evaluation of N-substituted-phenyl-1,2,3-triazole derivatives for their in vitro anti-Mycobacterium tuberculosis activity demonstrated promising results, with specific derivatives showing inhibition comparable to current pharmaceuticals. This work emphasizes the role of triazole derivatives in developing new antituberculosis drugs (Costa et al., 2006).
Cancer Research
- The synthesis of 1H-1,2,3-triazole-linked-1H-dibenzo[b,h]xanthenes and their evaluation against the human breast cancer cell line MCF-7 highlighted their potential as inducers of ROS-mediated apoptosis. This study illustrates the application of triazole derivatives in cancer research, particularly in identifying compounds that can selectively induce cell death in cancer cells (Bortolot et al., 2019).
将来の方向性
While the future directions for “1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not clear from the available literature, related compounds are being studied for their potential in treating diseases such as type 2 diabetes . Additionally, the synthesis of related compounds is being optimized for efficiency and environmental impact .
特性
IUPAC Name |
1-(2,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-6-1-8(12)9(2-7(6)11)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXFCEIIGFWSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)

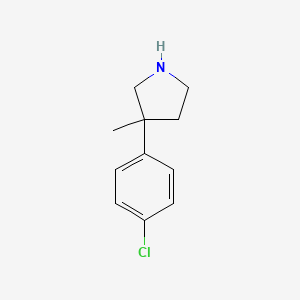
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
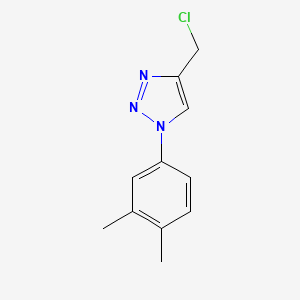
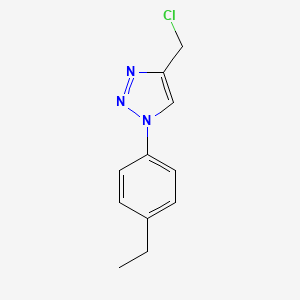
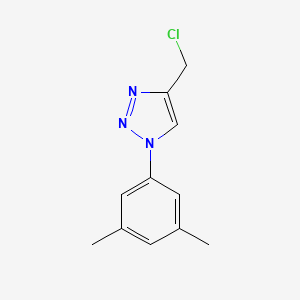

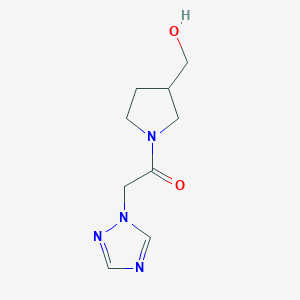
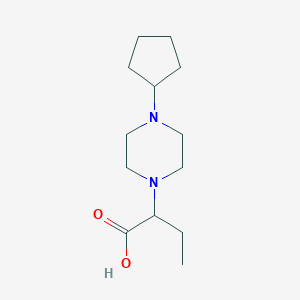
![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
